2-(2-Amino-6-methylphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-6-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPJTTOGKIREMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295484 | |
| Record name | 2-Amino-6-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-66-5 | |
| Record name | 2-Amino-6-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37777-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Significance and Contemporary Research Trajectories
The scientific significance of 2-(2-Amino-6-methylphenyl)acetic acid is best understood by examining its constituent parts and the research trends of analogous compounds. The presence of an amino group and a carboxylic acid moiety attached to a substituted phenyl ring positions it as a valuable building block in medicinal chemistry and materials science.
Contemporary research trajectories for similar phenylacetic acid derivatives often focus on their roles as intermediates in the synthesis of more complex molecules. For instance, related compounds are utilized in the development of pharmaceuticals. The unique substitution pattern of an amino group and a methyl group at the ortho positions of the phenyl ring in This compound could lead to novel molecular conformations and biological activities. Future research could explore its potential in areas such as:
Asymmetric Synthesis: The chiral center at the alpha-carbon makes it a candidate for use as a chiral building block in the synthesis of enantiomerically pure compounds.
Bioactive Molecule Development: The structural motif is present in various biologically active compounds, suggesting potential for applications in drug discovery.
Polymer and Materials Science: The amino and carboxylic acid groups offer reactive sites for polymerization and incorporation into novel materials with tailored properties.
While specific research findings on This compound are not yet prevalent in published literature, its structural similarity to other researched phenylacetic acids indicates a promising avenue for future studies.
Historical Context of Phenylacetic Acid Derivatives in Chemical Sciences
The study of phenylacetic acid and its derivatives has a rich history, dating back to early investigations in organic chemistry. Phenylacetic acid itself is a naturally occurring auxin, a class of plant hormones that regulate growth. cyberleninka.ru This initial biological connection spurred further investigation into its derivatives.
In the realm of medicinal chemistry, phenylacetic acid derivatives have become indispensable structural motifs in a wide array of pharmaceuticals. cyberleninka.ru Their journey from simple organic molecules to key components of life-saving drugs highlights the enduring importance of this class of compounds. The continual exploration of new substitution patterns on the phenylacetic acid scaffold, such as in 2-(2-Amino-6-methylphenyl)acetic acid , represents a continuation of this historical pursuit of novel chemical entities with valuable properties. Early research in the late 19th and early 20th centuries laid the groundwork for understanding the reactivity and properties of these compounds, paving the way for their modern applications. glpbio.com
Structural Elucidation and Foundational Aspects for Research Interest
De Novo Synthesis Approaches to the Core Skeleton of this compound
De novo synthesis focuses on building the fundamental 2-phenylacetic acid skeleton with the required amino and methyl substituents from basic precursors. A prevalent and well-established strategy for synthesizing phenylacetic acids is through the hydrolysis of benzyl (B1604629) cyanides. orgsyn.orgwikipedia.orgscribd.com This pathway is often preferred for its reliability and relatively smooth reaction progress, particularly with acid-catalyzed hydrolysis. orgsyn.org
A hypothetical de novo route to this compound could commence with 2,6-dimethylaniline (B139824). This starting material would first undergo a Sandmeyer reaction to replace the amino group with a nitrile, followed by radical bromination to introduce a bromo-methyl group, which can then be cyanated and hydrolyzed. A more direct and common pathway involves starting from a pre-functionalized toluene (B28343) derivative.
The key steps in a typical benzyl cyanide-based synthesis are:
Halogenation: Starting with a suitable toluene derivative, such as 2-amino-6-methyltoluene (2,6-dimethylaniline), the first step would involve converting it into a benzyl halide. This is often not straightforward due to the reactivity of the amino group. A more plausible starting point is 2-methyl-6-nitrotoluene. The methyl group can be brominated using N-Bromosuccinimide (NBS) under radical initiation to form 2-(bromomethyl)-1-methyl-3-nitrobenzene.
Cyanation: The resulting benzyl bromide is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a nucleophilic substitution reaction (Kolbe nitrile synthesis) to yield the corresponding benzyl cyanide, 2-(2-methyl-6-nitrophenyl)acetonitrile. wikipedia.orgatamanchemicals.com
Hydrolysis: The nitrile group is subsequently hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions, though acid hydrolysis is often noted to proceed more smoothly. orgsyn.orglibretexts.orgbyjus.com Heating the nitrile under reflux with an aqueous acid like hydrochloric or sulfuric acid converts the cyano group (-CN) into a carboxylic acid group (-COOH). atamanchemicals.comlibretexts.org
Reduction: The final step involves the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (H₂/Pd), or metals in acidic solution (e.g., Sn/HCl, Fe/HCl).
This multi-step process constructs the core skeleton and installs the necessary functional groups sequentially to arrive at the final product.
Functional Group Interconversion Strategies for the Aminophenylacetic Acid Moiety
Functional group interconversion (FGI) strategies begin with a molecule that already possesses the basic phenylacetic acid or a related phenyl-based core, followed by the modification or introduction of the required amino and carboxylic acid functionalities.
Introducing an amino group onto an aromatic ring with high regioselectivity is a critical challenge in organic synthesis. Modern catalysis has provided powerful tools for this transformation.
Catalytic Amination of Aryl Halides: A prominent strategy involves the transition-metal-catalyzed amination of an aryl halide precursor. nih.gov For instance, a starting material like 2-bromo-6-methylphenylacetic acid or its ester derivative could be subjected to a Buchwald-Hartwig amination reaction. researchgate.net This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the aryl halide with an ammonia (B1221849) source or an ammonia equivalent. researchgate.netmit.edu Copper-catalyzed systems have also been developed for the amination of aryl halides, sometimes offering milder reaction conditions and using aqueous ammonia. chemrxiv.orgacs.org
| Catalyst System | Aryl Halide | Conditions | Outcome | Reference(s) |
| Palladium/Phosphine Ligand | Aryl Chlorides/Bromides | Base, Solvent (e.g., Toluene) | Forms primary arylamine from ammonia source | nih.govresearchgate.net |
| Copper(I)/Ligand | Aryl Iodides/Bromides | Aqueous Ammonia, Mild Temperature | Selective formation of primary amines | chemrxiv.orgacs.org |
| Nickel/Josiphos Ligand | Aryl Chlorides | Ammonium Sulfate | Forms primary arylamines | researchgate.net |
Reduction of a Nitro Group: An alternative and very common method is the reduction of a nitro group. The synthesis can be designed to start with a nitrated precursor, such as 2-methyl-6-nitrophenylacetic acid. The nitro group can be selectively reduced to an amine in the final step of the synthesis using standard conditions like catalytic hydrogenation or metal/acid combinations, which are generally compatible with the carboxylic acid group. A synthetic route for the precursor 2-bromo-6-methylaniline (B1334028) involves the reduction of 3-bromo-2-nitrotoluene. chemicalbook.com
The carboxylic acid group can be introduced through several reliable methods.
Hydrolysis of Nitriles: As mentioned in the de novo synthesis, the hydrolysis of a nitrile is a primary method. jove.com If the synthesis starts with a precursor like 2-(2-amino-6-methylphenyl)acetonitrile, treatment with aqueous acid or base will yield the desired carboxylic acid. orgsyn.orgbyjus.com Acid-catalyzed hydrolysis first protonates the nitrile nitrogen, making the carbon more electrophilic for attack by water, leading through an amide intermediate to the carboxylic acid. jove.com
Carbonylation of Aryl Halides: A powerful technique for introducing a carboxylic acid group is the palladium-catalyzed carbonylation of an aryl halide. mdpi.com Starting with a precursor such as 2-bromo-6-methylaniline, this reaction uses carbon monoxide (CO) as a C1 source. researchgate.netorganic-chemistry.org The reaction can be performed to yield the carboxylic acid directly (hydroxycarbonylation) or an ester (alkoxycarbonylation), which can then be hydrolyzed. acs.orgresearchgate.net Modern methods have been developed that use safer, solid CO sources. acs.org
| Method | Precursor | Reagents | Key Features | Reference(s) |
| Nitrile Hydrolysis | Benzyl Cyanide | H₃O⁺ or OH⁻, Heat | Robust, high-yielding, common industrial method. | orgsyn.orglibretexts.orgbyjus.com |
| Grignard Carboxylation | Benzyl Halide | Mg, CO₂, H₃O⁺ | Forms a Grignard reagent which reacts with CO₂. | orgsyn.org |
| Pd-catalyzed Carbonylation | Aryl Halide (Br, I) | Pd catalyst, CO, H₂O/ROH | Direct conversion of C-X to C-COOH/COOR. | researchgate.netorganic-chemistry.orgacs.org |
Directing new substituents to specific positions on an already substituted benzene (B151609) ring requires careful consideration of the electronic effects of the existing groups. In 2-aminotoluene, both the amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing for electrophilic aromatic substitution. This makes direct functionalization at the 6-position (ortho to the amino group and meta to the methyl group) challenging without protecting groups or specialized reagents.
A common strategy to control regioselectivity is to start with a precursor where the substitution pattern is already established. For example, synthesis could begin with 2-bromo-6-methylaniline chemicalbook.comsigmaaldrich.com or 2,6-dibromo-4-methylaniline. chemicalbook.com The synthesis of such precursors often relies on the directing effects of a single group on a simpler starting material, followed by introduction of the other functionalities. For instance, bromination of p-toluidine (B81030) can yield 2,6-dibromo-4-methylaniline. chemicalbook.com
Asymmetric Synthesis and Enantioselective Preparation of Chiral Analogs
While this compound is achiral, its α-substituted analogs, such as 2-(2-amino-6-methylphenyl)propionic acid, are chiral and exist as enantiomers. The synthesis of single enantiomers of such chiral compounds is of great importance, particularly in medicinal chemistry. mdpi.comresearchgate.net The field of asymmetric synthesis of 2-arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), provides relevant strategies. researcher.lifersc.org
Dynamic Kinetic Resolution (DKR): This method can be used to convert a racemic mixture of a chiral acid entirely into a single desired enantiomer. For 2-arylpropionic acids, DKR protocols have been developed that allow for the efficient synthesis of the (S)-enantiomer, for example. rsc.org
Use of Chiral Auxiliaries: A racemic 2-arylpropionic acid can be reacted with a chiral alcohol to form a mixture of diastereomeric esters. acs.org These diastereomers can be separated, and subsequent hydrolysis cleaves the chiral auxiliary to yield the enantiomerically pure acid. The addition of chiral alcohols to ketenes generated from the racemic acid has been shown to proceed with high diastereoselectivity. acs.orgacs.org
Biocatalysis: Enzymes are inherently chiral and can be used for highly enantioselective transformations. mdpi.comresearchgate.net For instance, engineered enzymes like tryptophan synthase have been used for the synthesis of non-canonical amino acids. nih.gov Lipases can perform kinetic resolution of racemic esters, and other enzymes like dehydrogenases can be used for the asymmetric reduction of keto-acids to chiral hydroxy acids, which can be further converted. mdpi.comresearchgate.net Transaldolase enzymes have been used to prepare β-hydroxy-α-amino acids. digitellinc.com
Green Chemistry Principles and Sustainable Synthesis Protocols
Applying the principles of green chemistry to the synthesis of fine chemicals like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ispe.orgnih.govpfizer.com
Catalysis: The use of catalysts is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. pharmaceutical-technology.com This includes using highly efficient palladium catalysts at low loadings researchgate.net or replacing precious metals with more abundant and less toxic alternatives like nickel or copper where possible. nih.govpfizer.com Biocatalysis, using enzymes, represents an exceptionally green approach, as reactions occur in water under mild conditions with high selectivity. ucl.ac.ukrsc.org
Alternative Solvents and Reaction Conditions: A major focus of green chemistry is replacing volatile and hazardous organic solvents with safer alternatives like water, supercritical CO₂, or bio-based solvents. jddhs.com The development of catalytic systems that are active in water is a key area of research. researchgate.netucl.ac.uk
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. cinz.nzrsc.org Reactions in microreactors provide superior control over temperature and mixing, often leading to higher yields and purity while minimizing the volume of hazardous materials at any given time. chemanager-online.comrsc.orgnumberanalytics.com This technology is well-suited for many of the catalytic reactions discussed, such as carbonylation and amination. cinz.nzrsc.org
Renewable Feedstocks: A long-term goal of sustainable chemistry is to replace fossil fuel-derived starting materials with renewable biomass. ucl.ac.ukrsc.orgnumberanalytics.com Research into converting biomass-derived molecules like furfurals into aromatic compounds is an active field that could eventually provide sustainable pathways to precursors for complex molecules. ucl.ac.ukucl.ac.uk
| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference(s) |
| Atom Economy/Catalysis | Use of catalytic amination or carbonylation | Reduces inorganic waste from stoichiometric reagents. | nih.govpharmaceutical-technology.com |
| Safer Solvents | Performing reactions in water or bio-solvents. | Reduces VOC emissions and worker exposure. | ucl.ac.ukjddhs.com |
| Energy Efficiency | Using catalysts that operate at lower temperatures. | Lowers energy consumption and costs. | chemrxiv.org |
| Process Intensification | Employing flow chemistry/microreactors. | Improves safety, control, and yield; reduces waste. | cinz.nzrsc.orgnumberanalytics.com |
| Biocatalysis | Using enzymes for hydrolysis or amination steps. | High selectivity, mild conditions, biodegradable catalyst. | mdpi.comresearchgate.netrsc.org |
| Renewable Feedstocks | Synthesizing aromatic precursors from biomass. | Reduces reliance on fossil fuels, circular economy. | rsc.orgnumberanalytics.com |
By integrating these advanced synthetic strategies and sustainable principles, the production of this compound and its analogs can be achieved in a more efficient, selective, and environmentally responsible manner.
Catalyst Development for Environmentally Benign Transformations
A core principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones, as this significantly reduces the generation of chemical waste. nih.gov In the synthesis of amino acid derivatives, catalyst development is a key area of research, focusing on enhancing selectivity, improving reaction conditions, and utilizing more environmentally friendly materials.
Research into the synthesis of related aryl-amino acids has highlighted several promising catalytic systems that offer greener alternatives to conventional methods. While direct studies on this compound are not extensively detailed, the methodologies applied to structurally similar compounds provide a clear blueprint for environmentally benign transformations.
Earth-Abundant Metal Catalysis: Copper- and molybdenum-based catalysts represent a move away from more precious and toxic heavy metals. Copper-catalyzed coupling reactions are effective for forming C-N bonds, a crucial step in many amino acid syntheses. researchgate.net For instance, copper(I) iodide has been used in conjunction with ligands like 2-((2,6-dimethylphenyl)amino)-2-oxoacetic acid to facilitate the coupling of aryl halides with amines under relatively mild conditions. researchgate.net Similarly, catalysts based on molybdenum, an earth-abundant metal, have been shown to effectively catalyze the amination of α-hydroxy esters to produce α-amino acid esters, offering a direct and efficient pathway. nih.gov
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly efficient for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental to constructing the framework of complex molecules. Palladium(II)-catalyzed one-pot syntheses have been adapted for producing chiral arylglycine derivatives, which are structurally related to the target compound. These processes often involve the coupling of a benzaldehyde (B42025) derivative with a glyoxylate (B1226380) in the presence of a chiral ligand, allowing for asymmetric synthesis. Recent advancements have focused on cascade transformations, where a single palladium catalyst orchestrates multiple bond-forming events in one sequence, enhancing step and atom economy. acs.org
Biocatalysis: The use of enzymes as catalysts offers one of the most sustainable synthetic routes. Transaminase biocatalysts, for example, have been successfully employed in the commercial synthesis of other pharmaceuticals, replacing multi-step chemical processes with a single, highly selective enzymatic step. researchgate.net This approach eliminates the need for harsh reagents and protecting groups, and reactions are typically run in aqueous media under mild conditions. While a specific transaminase for this compound has not been reported, the potential for developing such a biocatalyst is significant.
The following table summarizes various catalytic systems applicable to the synthesis of amino acid derivatives, highlighting their green chemistry advantages.
| Catalyst System | Type of Transformation | Key Environmental Advantages | Reference |
|---|---|---|---|
| Copper (e.g., CuI, Cu₂O) with Ligands | C-N Bond Formation (Ullmann Coupling) | Utilizes an earth-abundant, less toxic metal; often allows for milder reaction conditions. | researchgate.netcyberleninka.ru |
| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | C-C and C-N Cross-Coupling, Cascade Reactions | High efficiency and selectivity, enabling complex constructions in fewer steps (high atom economy). | acs.org |
| Molybdenum Complexes with Chiral Phosphoric Acid | Asymmetric Amination of α-Hydroxy Esters | Uses an earth-abundant transition metal; enables enantioselective synthesis. | nih.gov |
| Biocatalysts (e.g., Transaminases) | Asymmetric Amination | Operates in water under mild conditions; highly selective, reducing byproducts and purification needs; completely biodegradable. | researchgate.net |
Solvent Minimization and Alternative Media in Synthesis
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry seeks to minimize solvent use or replace conventional solvents with safer, more sustainable alternatives. nih.govmdpi.com
Strategies for solvent minimization in the synthesis of this compound and related compounds are focused on both substitution and elimination.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com While the solubility of many organic reagents in water can be a challenge, its use as a co-solvent is a practical strategy. For example, the final steps in the production of some pharmaceuticals have successfully used water as a co-solvent, achieving excellent yields without the need for extensive solvent removal and extraction. mdpi.com Hydrolysis steps in a synthetic sequence, such as converting an ester or amide to the final carboxylic acid, are well-suited to aqueous conditions. mdpi.com
Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea (B33335) or glycerol) that form a liquid with a low melting point. mdpi.com They are non-volatile, non-toxic, often biodegradable, and can be recycled. DESs have been successfully used as reaction media for the synthesis of nitrogen-containing heterocycles, where they can enhance reaction rates and simplify product isolation. mdpi.com In some cases, the product precipitates directly from the DES mixture, allowing for simple filtration and recovery of the solvent system. mdpi.com
Solvent-Free and Mechanochemical Methods: The most effective way to reduce solvent waste is to eliminate the solvent entirely. Solvent-free, or neat, reactions are often conducted by heating the reactants together. mdpi.com A more advanced approach is mechanochemistry, where mechanical energy (e.g., from ball milling or resonant acoustic mixing) is used to initiate reactions between solid reagents. chemrxiv.org Resonant acoustic mixing has been shown to enable efficient peptide bond formation with minimal solvent, demonstrating its potential for amino acid synthesis. chemrxiv.org These methods significantly reduce waste and can lead to shorter reaction times and different product selectivities compared to solution-phase chemistry.
Greener Organic Solvents: When organic solvents are necessary, the focus shifts to replacing hazardous solvents like N,N-dimethylformamide (DMF) or chlorinated hydrocarbons with more benign alternatives. Solvents like ethyl acetate (B1210297) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are derived from renewable resources and have better environmental, health, and safety profiles. unibo.it In peptide synthesis, for example, replacing DMF with ethyl acetate has been a key step in developing more sustainable protocols. unibo.it
The following table compares various solvent strategies that can be applied to create more sustainable synthetic pathways.
| Solvent/Method | Application in Synthesis | Environmental Benefits | Reference |
|---|---|---|---|
| Water | Hydrolysis steps, co-solvent in catalytic reactions. | Non-toxic, non-flammable, abundant, and cost-effective. | nih.govmdpi.com |
| Deep Eutectic Solvents (DESs) | Reaction medium for condensation and cyclization. | Low toxicity, recyclable, non-volatile, can enhance reaction rates. | mdpi.com |
| Solvent-Free (Neat/Mechanochemistry) | Condensation, coupling, and rearrangement reactions. | Eliminates solvent waste (high Process Mass Intensity reduction), can reduce energy consumption and reaction times. | mdpi.comchemrxiv.org |
| Greener Organic Solvents (e.g., Ethyl Acetate) | Replacement for hazardous polar aprotic solvents like DMF. | Reduced toxicity, often biodegradable, derived from renewable feedstocks. | unibo.it |
Reactions Involving the Primary Amino Group
The primary amino group in this compound is a key site for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives.
Amidation and Peptide Coupling Methodologies
The primary amino group of this compound can readily participate in amidation reactions to form amide bonds. This transformation is fundamental in peptide synthesis, where the amino group of one amino acid reacts with the carboxylic acid of another. bachem.comyoutube.com To facilitate this coupling, activating agents are often employed to convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), as well as phosphonium (B103445) and aminium salts such as BOP, PyBOP, HBTU, and HATU. bachem.compeptide.com The presence of a base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required for these coupling reactions to proceed efficiently. bachem.com Protecting-group-free amidation methods using Lewis acid catalysts have also been developed, offering a more atom-economical approach. researchgate.netnih.gov
Table 1: Examples of Amidation and Peptide Coupling Reactions
| Reactant 1 | Reactant 2 | Coupling Reagent/Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| This compound | Amino acid ester | DCC, HOBt | DMF | Dipeptide derivative | bachem.comyoutube.com |
| This compound | Amine | HATU, DIPEA | DMF | N-Substituted amide | bachem.compeptide.com |
N-Alkylation, N-Acylation, and Protecting Group Strategies
The nucleophilicity of the primary amino group allows for N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes and a reducing agent. nih.govrsc.org Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have also been reported, offering a greener alternative. nih.gov
N-acylation is readily accomplished using acid chlorides or anhydrides to form amides. libretexts.org This reaction is often used to install a protecting group on the amine. Protecting groups are crucial in multi-step syntheses to prevent the amino group from undergoing unwanted reactions. libretexts.org Common amine protecting groups include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. researchgate.netcreative-peptides.com The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a base like piperidine. researchgate.netcreative-peptides.com
Table 2: N-Alkylation, N-Acylation, and Protecting Group Strategies
| Reaction Type | Reagent 1 | Reagent 2 | Conditions | Product | Reference |
|---|---|---|---|---|---|
| N-Alkylation | This compound | Alkyl halide, Base | Solvent (e.g., DMF) | N-Alkyl-2-(2-amino-6-methylphenyl)acetic acid | nih.gov |
| N-Acylation | This compound | Acetyl chloride, Base | Solvent (e.g., CH2Cl2) | 2-(2-Acetamido-6-methylphenyl)acetic acid | libretexts.org |
| N-Protection (Boc) | This compound | Di-tert-butyl dicarbonate | Base, Solvent | Boc-protected amino acid | researchgate.net |
Formation of Heterocyclic Scaffolds via Amino Group Cyclization
The primary amino group is a key participant in cyclization reactions to form various heterocyclic structures. For instance, condensation of the amino group with a nearby carbonyl group can lead to the formation of lactams. Furthermore, intramolecular reactions or reactions with bifunctional reagents can yield a variety of nitrogen-containing heterocycles. ijrrr.comnih.govresearchgate.net Palladium-catalyzed cyclization reactions of substrates containing both an amino group and an alkyne have been utilized to synthesize complex fused heterocyclic systems. acs.org The amino group can act as a nucleophile in intramolecular additions to unsaturated systems, leading to the formation of new rings. researchgate.net
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group of this compound provides another handle for chemical modification, allowing for the synthesis of esters, anhydrides, alcohols, and aldehydes.
Esterification and Anhydride Formation for Synthetic Intermediates
Esterification of the carboxylic acid is a common transformation, often achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ijrrr.comcem.com Another mild and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov Esters are valuable synthetic intermediates and are also used as protecting groups for carboxylic acids. oup.com
Anhydrides can be formed by reacting the carboxylic acid with a dehydrating agent, such as an acid chloride or another anhydride. Mixed anhydrides are often generated in situ during peptide coupling reactions.
Table 3: Esterification and Anhydride Formation
| Reaction Type | Reagent 1 | Reagent 2 | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Esterification | This compound | Methanol, H2SO4 | Reflux | Methyl 2-(2-amino-6-methylphenyl)acetate | ijrrr.comcem.com |
| Esterification | This compound | Ethanol, TMSCl | Room Temperature | Ethyl 2-(2-amino-6-methylphenyl)acetate | nih.gov |
Reduction to Alcohol and Aldehyde Derivatives
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction of carboxylic acids to aldehydes is more challenging as aldehydes are more easily reduced than the starting acid. However, this transformation can be achieved by first converting the carboxylic acid to a derivative such as an acid chloride or a Weinreb amide, which can then be selectively reduced to the aldehyde. peptide.com
Table 4: Reduction of Carboxylic Acid Functionality
| Desired Product | Starting Material | Reagent | Conditions | Reference |
|---|---|---|---|---|
| 2-(2-Amino-6-methylphenyl)ethanol | This compound | LiAlH4 | Anhydrous ether or THF | peptide.com |
Carbon-Carbon Bond Forming Reactions at the Alpha-Carbon
The alpha-carbon of this compound, situated between the phenyl ring and the carboxylic acid group, possesses acidic protons that can be abstracted to form a nucleophilic enolate. This enolate is a key intermediate for forming new carbon-carbon bonds, primarily through alkylation and acylation reactions.
To generate the enolate in high yield, a strong, non-nucleophilic base is required to ensure complete deprotonation without competing nucleophilic attack at the carbonyl carbon. pressbooks.pub Lithium diisopropylamide (LDA) is a commonly employed base for this purpose, as its bulky nature minimizes side reactions. pressbooks.pub Once formed, the enolate can react with various electrophiles.
Alkylation: The reaction of the enolate with alkyl halides (SN2-type reaction) introduces an alkyl substituent at the alpha-carbon. pressbooks.pub This method is most effective with primary alkyl halides and methyl halides, as secondary and tertiary halides are more prone to elimination reactions in the presence of the strongly basic enolate. libretexts.org
Acylation: Introducing an acyl group at the alpha-position can be achieved by reacting the enolate with an acyl chloride or anhydride. This reaction leads to the formation of a β-keto acid derivative, which can be a valuable synthetic intermediate.
The table below summarizes these carbon-carbon bond-forming reactions at the alpha-carbon.
| Reaction Type | Reagent(s) | Product Type | General Reaction |
| Alkylation | 1. Lithium diisopropylamide (LDA) 2. Primary Alkyl Halide (R-X) | α-Alkylated Acetic Acid Derivative | |
| Acylation | 1. Lithium diisopropylamide (LDA) 2. Acyl Chloride (R-COCl) | β-Keto Acid Derivative |
Table 1: Carbon-Carbon Bond Forming Reactions at the Alpha-Carbon of this compound.
Reactivity of the Methylphenyl Aromatic System
The aromatic ring of this compound is rendered electron-rich by the presence of both an amino (-NH₂) group and a methyl (-CH₃) group. This enhanced nucleophilicity dictates its behavior in electrophilic aromatic substitution and provides handles for other transformations like cross-coupling and reduction.
Both the amino and methyl groups are electron-donating and classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS). savemyexams.comcognitoedu.orgwikipedia.org The amino group is a significantly stronger activating group than the methyl group due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.orgrsc.org Consequently, the regiochemical outcome of EAS reactions is primarily controlled by the amino group, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5).
The directing effects are summarized as follows:
Amino group (-NH₂) at C2: Strongly activating; directs to positions 3 (ortho) and 5 (para).
Methyl group (-CH₃) at C6: Weakly activating; directs to positions 1 (ortho) and 3/5 (para/ortho).
The powerful directing effect of the amino group means that substitution will overwhelmingly occur at positions 3 and 5. The methyl group at C6 may exert some steric hindrance, potentially influencing the ratio of 3-substituted to 5-substituted products, but the electronic effect of the amine is the dominant factor.
The table below illustrates the expected major products for common electrophilic aromatic substitution reactions.
| Reaction Type | Reagent(s) | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Amino-6-methyl-3-nitrophenyl)acetic acid and 2-(2-Amino-6-methyl-5-nitrophenyl)acetic acid |
| Halogenation | Br₂, FeBr₃ | 2-(2-Amino-3-bromo-6-methylphenyl)acetic acid and 2-(2-Amino-5-bromo-6-methylphenyl)acetic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acyl-2-amino-6-methylphenyl)acetic acid and 2-(5-Acyl-2-amino-6-methylphenyl)acetic acid |
Table 2: Predicted Products of Electrophilic Aromatic Substitution.
The aromatic ring can be further functionalized using powerful palladium-catalyzed cross-coupling reactions. snnu.edu.cn These methods typically require an aryl halide or pseudohalide (e.g., triflate) as a starting material, which can be readily synthesized via the electrophilic halogenation reactions described in the previous section.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org For instance, a brominated derivative of this compound could be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl structures. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds. wikipedia.org It couples an aryl halide with a primary or secondary amine using a palladium catalyst. libretexts.orgorganic-chemistry.org A halogenated derivative of the title compound could be coupled with a different amine to yield a diarylamine derivative. Alternatively, the existing primary amino group of this compound could itself act as the nucleophile, reacting with other aryl halides to generate more complex secondary amine structures. acsgcipr.orgacs.org
The table below outlines potential cross-coupling modifications.
| Reaction Name | Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Bromo-derivative of the title compound | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl derivative |
| Buchwald-Hartwig Amination | Bromo-derivative of the title compound | A primary or secondary amine (R¹R²NH) | Pd catalyst and phosphine ligand, Base (e.g., NaOt-Bu) | Tertiary amine derivative |
| Buchwald-Hartwig Amination | Title compound | Aryl halide (Ar-X) | Pd catalyst and phosphine ligand, Base (e.g., NaOt-Bu) | Diaryl amine derivative |
Table 3: Metal-Catalyzed Cross-Coupling Reactions.
Reduction: The Birch reduction is a powerful method for the partial reduction of aromatic rings, converting them into 1,4-cyclohexadienes. wikipedia.orgbyjus.com The reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol as a proton source. byjus.com For rings with electron-donating substituents like the amino and methyl groups, the reduction occurs at the positions meta and para to the groups, resulting in a product where the substituents remain on a double bond. This reaction effectively destroys the aromaticity of the ring system, providing access to non-aromatic cyclic structures. wikipedia.orgharvard.edu
Oxidation: The oxidation of the substituted aniline (B41778) ring is more complex. Strong oxidizing agents can lead to a variety of products, including the formation of quinone-like structures or oxidative polymerization. The specific outcome is highly dependent on the reaction conditions and the oxidizing agent used. The methyl group can also be susceptible to oxidation, potentially being converted to a carboxylic acid under harsh conditions.
Strategies for Analytical Derivatization and Chromatographic Enhancement
For accurate quantification and identification using chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization of this compound is often essential. jfda-online.com Derivatization serves to increase the volatility and thermal stability of the analyte for GC analysis or to introduce a chromophoric or fluorophoric tag for sensitive detection by UV or fluorescence detectors in HPLC. myfoodresearch.comactascientific.comtandfonline.com
The primary sites for derivatization are the carboxylic acid and the primary amino group.
For GC-MS Analysis:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with both the acidic proton of the carboxyl group and the protons on the amino group to form trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com This process masks the polar functional groups, significantly increasing volatility. mdpi.com
Esterification/Acylation: The carboxylic acid can be converted to a more volatile ester (e.g., a methyl ester) using reagents like diazomethane (B1218177) or an alcohol under acidic conditions. The amino group can be subsequently acylated.
For HPLC Analysis:
Pre- or Post-Column Derivatization: Since the native molecule lacks a strong chromophore, derivatization is used to enhance detectability. myfoodresearch.comactascientific.comwaters.com
o-Phthalaldehyde (OPA): Reacts with the primary amine in the presence of a thiol to form a highly fluorescent isoindole derivative, allowing for sensitive fluorescence detection. tandfonline.comwho.int
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with the primary amine to produce a stable, fluorescent derivative. who.intcreative-proteomics.com
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts with both primary and secondary amines to yield highly stable and fluorescent derivatives. waters.comcreative-proteomics.com
Dansyl Chloride: Reacts with the primary amine to form a fluorescent sulfonamide derivative. creative-proteomics.com
The following table details common derivatization strategies.
| Analytical Technique | Reagent | Functional Group(s) Targeted | Purpose |
| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -COOH, -NH₂ | Increases volatility and thermal stability. sigmaaldrich.com |
| GC-MS | Alcohol (e.g., Methanol) / Acid Catalyst | -COOH | Esterification to increase volatility. colostate.edu |
| HPLC-Fluorescence | o-Phthalaldehyde (OPA) / Thiol | -NH₂ (primary amine) | Forms a highly fluorescent derivative for sensitive detection. myfoodresearch.comwho.int |
| HPLC-Fluorescence/UV | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | -NH₂ | Forms a stable, fluorescent derivative. creative-proteomics.com |
| HPLC-Fluorescence | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | -NH₂ | Forms a highly stable, fluorescent derivative. waters.com |
| HPLC-Fluorescence | Dansyl Chloride | -NH₂ | Forms a fluorescent derivative. creative-proteomics.com |
Table 4: Common Derivatization Strategies for Chromatographic Analysis.
Role of 2 2 Amino 6 Methylphenyl Acetic Acid As a Crucial Building Block in Complex Molecular Construction
Precursor in Heterocyclic Compound Synthesis
The presence of both an amino group and a carboxylic acid on the same phenyl ring, ortho to each other, makes 2-(2-amino-6-methylphenyl)acetic acid an ideal starting material for the synthesis of various fused heterocyclic compounds. The close proximity of these functional groups facilitates intramolecular cyclization reactions, leading to the efficient formation of stable ring systems.
Indole (B1671886) Derivatives: The structure of this compound is predisposed to undergo intramolecular cyclization to form indole derivatives. Specifically, through a cyclization-dehydration reaction, it can be converted to 7-methyl-1H-indole-2-acetic acid. This transformation is a key step in accessing a variety of substituted indole-acetic acids, which are important structural motifs in many biologically active compounds. While numerous methods exist for indole synthesis, such as the Fischer, Bischler, and Reissert methods, the intramolecular cyclization of appropriately substituted anilines provides a direct route to specific indole isomers.
Quinoxaline (B1680401) Derivatives: Quinoxalines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. A common and effective method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. This compound, being a derivative of o-phenylenediamine, can serve as a precursor for quinoxalinone derivatives. For instance, its reaction with α-keto acids or their esters can lead to the formation of 3,4-dihydroquinoxalin-2-ones. The general reaction involves the initial formation of an amide bond followed by an intramolecular cyclization to yield the quinoxalinone ring system. The presence of the methyl group at the 6-position of the starting material results in the formation of 8-methyl substituted quinoxalinone derivatives.
| Precursor | Reagent | Resulting Heterocycle |
| This compound | Intramolecular cyclization | 7-Methyl-1H-indole-2-acetic acid |
| This compound | α-Keto acid | 8-Methyl-3,4-dihydroquinoxalin-2-one derivative |
While direct utilization of this compound for the synthesis of simple thiazole (B1198619) and pyrimidine (B1678525) rings is not as common as for indoles and quinoxalines, its derivatives can be employed in classical heterocyclic synthesis reactions.
Thiazole Derivatives: The Hantzsch thiazole synthesis is a widely used method for the preparation of thiazole derivatives, which involves the reaction of an α-haloketone with a thioamide. Although not a direct reactant in its unmodified form, derivatives of this compound, where the carboxylic acid is converted to a thioamide, could potentially undergo Hantzsch-type reactions. More commonly, related 2-aminothiazole (B372263) derivatives are synthesized from α-haloketones and thiourea.
Pyrimidine Derivatives: The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While this compound itself is not a typical component in the Biginelli reaction, its structural motifs can be found in more complex pyrimidine-fused heterocyclic systems. The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound with an amidine or related species.
Intermediate in the Construction of Advanced Organic Scaffolds
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule. The unique arrangement of functional groups in this compound makes it an attractive starting point for the synthesis of more complex and advanced organic scaffolds. These scaffolds can then be further functionalized to create libraries of compounds for drug discovery and other applications.
The combination of the aromatic ring, the amino group, and the carboxylic acid provides multiple points for chemical modification. For example, the amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. The carboxylic acid can be converted into esters, amides, or other functional groups, or it can participate in cyclization reactions. The methyl group, while seemingly simple, can influence the reactivity and conformation of the molecule, which can be crucial for biological activity.
The ability to build upon the this compound framework allows for the creation of diverse and complex molecules with a wide range of potential biological activities.
Utilization in Polymer Chemistry and Functional Material Science
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it a suitable monomer for polymerization reactions. This allows for its incorporation into polymeric chains, leading to the development of functional materials with specific properties.
This compound can undergo polycondensation reactions to form polyamides. In this process, the amino group of one monomer reacts with the carboxylic acid group of another monomer to form an amide linkage, with the elimination of water. This step-growth polymerization can lead to the formation of high molecular weight polymers. The resulting polyamides would contain the 2-amino-6-methylphenyl acetic acid moiety as a repeating unit in the polymer backbone.
The properties of the resulting polyamide can be tuned by copolymerizing this compound with other dicarboxylic acids or diamines. This approach allows for the creation of a wide range of polyamides with varying thermal stability, solubility, and mechanical properties. For example, the synthesis of poly(amide-imide)s often involves the reaction of a diacid containing an imide ring with a diamine. Derivatives of this compound could potentially be used in such polycondensation reactions to create novel poly(amide-imide)s.
| Polymerization Type | Reactants | Resulting Polymer |
| Polycondensation | This compound (self-condensation) | Polyamide |
| Polycondensation | This compound and a dicarboxylic acid | Copolyamide |
| Polycondensation | This compound and a diamine | Copolyamide |
While less common, the aromatic nature of this compound suggests its potential for incorporation into conjugated polymer systems. Conjugated polymers are characterized by alternating single and double bonds along the polymer backbone, which leads to interesting electronic and optical properties.
The phenyl ring of the monomer could be integrated into the main chain of a conjugated polymer, such as a polyaniline or polythiophene derivative. The amino and carboxylic acid functional groups could be used to modify the properties of the resulting polymer, such as its solubility, processability, and ability to interact with other molecules or surfaces. These functional groups could also serve as anchoring points for further chemical modifications, allowing for the creation of highly functionalized conjugated materials.
Design and Synthesis of Ligands for Coordination Chemistry
This compound is a versatile precursor in the design and synthesis of novel ligands for coordination chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, allows for a variety of synthetic modifications to create polydentate ligands capable of coordinating with a wide range of metal ions. The strategic placement of the amino and acetic acid groups on the phenyl ring, ortho to a methyl group, provides steric influence that can be exploited to control the coordination geometry and stability of the resulting metal complexes.
The design of ligands derived from this scaffold often focuses on extending the coordination sphere by introducing additional donor atoms. This can be achieved through reactions involving either the amino or the carboxylic acid group, or both simultaneously. The resulting ligands can then be used to form coordination complexes with specific catalytic, magnetic, or biological properties.
One common strategy involves the derivatization of the amino group. For instance, Schiff base condensation with aldehydes or ketones can introduce imine functionalities, creating multidentate ligands. This approach is widely used in coordination chemistry to synthesize ligands that can stabilize various metal ions. uobaghdad.edu.iquobaghdad.edu.iq For example, a reaction with salicylaldehyde (B1680747) would yield a tridentate N,O,O-donor ligand.
Another synthetic route is the alkylation or acylation of the amino group to introduce further coordinating arms. For example, reaction with chloroacetic acid could lead to the formation of an aminopolycarboxylate ligand, analogous to well-known chelating agents like EDTA. researchgate.netresearchgate.net Such ligands are highly effective in sequestering metal ions.
The carboxylic acid group also offers a handle for modification. It can be converted to an ester or an amide to introduce new functional groups. For instance, reaction of the corresponding acid salt with propargyl bromide can yield a terminal alkyne, which can then undergo further reactions, such as the Mannich reaction, to introduce aminomethyl groups. cyberleninka.ru
The coordination behavior of ligands derived from this compound is anticipated to be influenced by the nature of the donor atoms and the steric bulk of the methyl group. The amino group and the carboxylate are hard donors, favoring coordination with hard metal ions. wikipedia.org The introduction of softer donor atoms, such as sulfur or phosphorus, through further derivatization could tune the ligand's affinity towards softer metal ions. The methyl group can enforce a specific conformation upon coordination, potentially leading to complexes with unique stereochemistry and reactivity.
The synthesis of coordination complexes with these ligands typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netresearchgate.net The stoichiometry of the reaction and the choice of the metal precursor can influence the final structure of the complex, which can range from mononuclear species to polynuclear clusters. mdpi.com
Table 1: Potential Ligand Modifications and Resulting Coordination Capabilities
| Starting Material | Reagent | Potential Ligand Type | Potential Donor Atoms | Potential Coordinated Metals |
| This compound | Salicylaldehyde | Schiff Base | N, O, O | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |
| This compound | Chloroacetic acid | Aminopolycarboxylate | N, O, O | Lanthanides, Transition metals |
| This compound sodium salt | Propargyl bromide, then formaldehyde (B43269) and a secondary amine | Aminoalkyne | N, O, N' | Transition metals (e.g., Cu(I), Ag(I)) |
| This compound | 2-Pyridinecarboxaldehyde | Schiff Base | N, N', O | Transition metals (e.g., Fe(II), Ru(II)) |
Table 2: Research Findings on Analogous Systems
| Original Compound | Modification/Reaction | Resulting Ligand/Complex | Key Findings | Reference |
| 2-amino-6-methylpyridine (B158447) | Reaction with chloroacetic acid, then with CuCl₂·2H₂O | [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O | The resulting ligand coordinates with Cu(II) through the carboxylic group. | researchgate.netresearchgate.net |
| o-phenylenediamine | Condensation with glyoxylic acid (1:2) | [2-(carboxy methylene-amino)-phenyl imino] acetic acid | Forms 1:1 complexes with Co(II), Ni(II), Cu(II), Cd(II), Hg(II), and Pb(II). | uobaghdad.edu.iquobaghdad.edu.iq |
| 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid | Conversion to acid salt, then reaction with propargyl bromide | prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate | The resulting alkyne can be further functionalized. | cyberleninka.ru |
Mechanistic Investigations and Computational Chemistry Studies on 2 2 Amino 6 Methylphenyl Acetic Acid
Elucidation of Reaction Mechanisms for Synthetic Transformations
Understanding the step-by-step sequence of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. For a molecule like 2-(2-Amino-6-methylphenyl)acetic acid, this involves studying the kinetics and thermodynamics of its synthetic pathways and identifying key intermediates.
Kinetic and Thermodynamic Studies of Reaction Pathways
In many chemical reactions, a competition exists between the formation of the most rapidly formed product (the kinetic product) and the most stable product (the thermodynamic product). wikipedia.org The kinetic product is favored at lower temperatures and shorter reaction times, as the reaction proceeds via the lowest activation energy barrier. libretexts.org Conversely, higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the formation of the more stable thermodynamic product. wikipedia.org
For instance, in the cyclization of N-acyliminium ions, careful selection of reaction conditions can lead to either the kinetic or thermodynamic product, demonstrating the power of this principle in controlling stereochemistry. researchgate.net Similarly, in the intramolecular reaction of secondary amines with tethered alkenes, NMR spectroscopy has been used to distinguish between kinetic and thermodynamic products of iodoaminocyclization. nih.gov The principles observed in these related systems suggest that the synthesis of this compound could be optimized by carefully controlling reaction parameters to favor a desired pathway.
Identification of Reaction Intermediates
A common route for the synthesis of α-amino acids is the Bucherer-Bergs reaction, which proceeds through a hydantoin (B18101) intermediate, followed by hydrolysis. researchgate.netum.edu.my For this compound, this would likely involve the initial formation of 5-(2-methylphenyl)hydantoin. This hydantoin itself is a stable intermediate that can be isolated and characterized. researchgate.net
The subsequent hydrolysis of the hydantoin to the final amino acid is a critical step. This reaction typically proceeds through an N-carbamoylamino acid intermediate. researchgate.net The mechanism involves the opening of the hydantoin ring to form this intermediate, which is then further hydrolyzed to yield the desired α-amino acid, releasing ammonia (B1221849) and carbon dioxide. researchgate.netgoogle.com The hydrolysis is often carried out under basic or acidic conditions at elevated temperatures. google.comgoogle.com Spectroscopic techniques, particularly NMR, are instrumental in identifying such intermediates and elucidating the reaction mechanism. rsc.orgtandfonline.com For example, in the formation of 2-thiohydantoins from amino acids, 1H NMR spectroscopy was used to detect intermediates and determine kinetic parameters. rsc.org
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations have become an indispensable tool for understanding molecular structure, reactivity, and electronic properties. Methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping provide deep insights at the atomic level. While specific computational studies on this compound are scarce, we can infer its properties by examining theoretical studies on analogous molecules.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic properties. researchgate.netnih.gov
Studies on related ortho-substituted molecules provide a framework for understanding the electronic structure of this compound. For example, a DFT study on ortho-substituted phenols using the B3LYP functional with a 6-31++G(d,p) basis set analyzed the effect of substituents on the electronic spectra and electron distribution. researchgate.netresearchgate.net Another study on 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid also employed DFT to analyze its structure and properties. researchgate.net For this compound, DFT calculations would likely be performed at a similar level of theory to predict its optimized geometry, bond lengths, and bond angles. Such calculations on a related compound, (2S)-2,6-diaminohexanoic acid, using the B3LYP/6-311++G(d,p) basis set, yielded detailed information on its structural parameters and dipole moment. nih.gov
Table 1: Representative Calculated Bond Lengths and Angles for a Structurally Related Amino Acid ((2S)-2,6-diaminohexanoic acid) using DFT
| Parameter | Bond Length (Å) / Angle (°) |
| C1-O3 (C=O) | 1.203 |
| C1-O4 (-OH) | 1.339 |
| C1-C2 | 1.542 |
| C-N | ~1.47 |
| N-H | ~1.0 |
| O3-C1-O4 | 125.1 |
| C2-C1-O3 | 124.9 |
| C2-C1-O4 | 110.0 |
Data adapted from a DFT study on (2S)-2,6-diaminohexanoic acid. nih.gov This table is for illustrative purposes to show the type of data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govnih.gov The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov In a theoretical study of 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were -6.2056 eV and -1.2901 eV, respectively, indicating significant potential for charge transfer within the molecule. nih.gov For this compound, the presence of the electron-donating amino and methyl groups on the phenyl ring would be expected to raise the energy of the HOMO, influencing its nucleophilic character. A full FMO analysis would map the distribution of these orbitals to predict the most likely sites for electrophilic and nucleophilic attack.
Table 2: Calculated FMO Properties for a Related Compound (2-(4-Cyanophenylamino) acetic acid)
| Property | Value (eV) |
| HOMO Energy | -6.2056 |
| LUMO Energy | -1.2901 |
| Energy Gap (ΔE) | 4.9155 |
Data from a DFT study on 2-(4-Cyanophenylamino) acetic acid. nih.gov This table illustrates the typical data generated in an FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov
In a study of 2-(4-Cyanophenylamino) acetic acid, MEP analysis was used to identify the reactive areas of the molecule. nih.gov For this compound, an MEP map would likely show a region of high electron density around the amino group and the carboxylate oxygen atoms, making them sites for electrophilic interaction. Conversely, the acidic proton of the carboxylic acid and the protons on the amino group would appear as regions of positive potential, indicating sites for nucleophilic interaction. This visual representation is crucial for understanding intermolecular interactions, such as those involved in drug-receptor binding. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density within a molecule, providing insights into bonding interactions, charge transfer, and molecular stability. This analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs.
For this compound, an NBO analysis would typically investigate the intramolecular interactions between filled (donor) and empty (acceptor) orbitals. The key interactions to examine would include:
Hyperconjugation: This involves the delocalization of electron density from a filled bonding orbital (e.g., C-H or C-C bonds of the methyl or acetic acid groups) or a lone pair (from the nitrogen of the amino group or the oxygens of the carboxylic acid) into an adjacent empty anti-bonding orbital (e.g., σ* or π*).
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino group (-NH2) and the carboxylic acid group (-COOH), or between the carboxylic acid proton and the nitrogen atom, would be a key area of investigation. NBO analysis can quantify the strength of these interactions.
Hypothetical NBO Analysis Data for this compound:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP (1) N5 | π* (C1-C6) | Data not available | Data not available | Data not available |
| LP (1) N5 | σ* (C6-C7) | Data not available | Data not available | Data not available |
| σ (C7-H8) | σ* (C6-N5) | Data not available | Data not available | Data not available |
| LP (2) O10 | σ* (C9-O11) | Data not available | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound could be located.
Conformation Analysis and Potential Energy Surface Exploration
Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like this compound and its influence on the molecule's properties and reactivity. This analysis involves exploring the potential energy surface (PES) to identify stable conformers (energy minima) and the transition states (saddle points) that connect them.
The primary degrees of freedom for conformational changes in this molecule would be the rotation around the C-C and C-N single bonds, particularly:
The bond connecting the phenyl ring to the acetic acid side chain.
The bond connecting the phenyl ring to the amino group.
The C-O bond within the carboxylic acid group.
A potential energy surface scan would be performed by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the most stable conformers and the energy barriers for interconversion between them. The results are often visualized as a 2D or 3D plot of energy versus the rotational angles.
Hypothetical Conformational Analysis Data for this compound:
| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |
| Global Minimum | Data not available | Data not available | 0.00 |
| Local Minimum 1 | Data not available | Data not available | Data not available |
| Transition State 1 | Data not available | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound could be located.
Spectroscopic Investigations for Mechanistic Insights
Spectroscopic techniques provide experimental data that can be correlated with computational results to validate theoretical models and gain deeper mechanistic insights. For this compound, key spectroscopic methods would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the molecular structure. Chemical shifts would be sensitive to the electronic environment of the atoms, which is influenced by the conformational and electronic effects identified through computational studies.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic vibrational frequencies for the functional groups present, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C-H stretches of the methyl group and aromatic ring. Theoretical frequency calculations can be compared with experimental IR spectra to confirm the structure and identify specific vibrational modes.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) can be correlated with the HOMO-LUMO energy gap calculated from computational methods.
Hypothetical Spectroscopic Data for this compound:
| Spectroscopic Technique | Key Features | Predicted Wavenumber/Chemical Shift |
| ¹H NMR | -NH₂ protons | Data not available |
| ¹H NMR | -CH₂- protons | Data not available |
| ¹³C NMR | -COOH carbon | Data not available |
| IR | N-H stretch | Data not available |
| IR | C=O stretch | Data not available |
| UV-Vis | λ_max | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound could be located.
Structure Activity Relationship Sar and Molecular Interaction Studies of 2 2 Amino 6 Methylphenyl Acetic Acid Derivatives
Principles of Rational Design for Structural Modification
The rational design of derivatives of 2-(2-amino-6-methylphenyl)acetic acid is a methodical process that leverages a deep understanding of enzyme structure, function, and mechanism of action. taylorandfrancis.com This approach is a departure from random screening, instead relying on targeted modifications to optimize the molecule's interaction with its biological target. unimi.it The process typically involves several key stages: identifying a suitable enzymatic or receptor target, understanding the three-dimensional structure of the active site, and then designing molecules that can fit and interact favorably within this site. taylorandfrancis.com
Key strategies in the rational design of analogs of this compound include:
Scaffold Hopping and Bioisosteric Replacement: The core phenylacetic acid structure can be modified by replacing parts of the molecule with other chemical groups that retain similar steric and electronic properties (bioisosteres). This can lead to improved binding, better metabolic stability, or reduced off-target effects.
Conformational Restriction: Introducing cyclic structures or other rigid elements can lock the molecule into a specific conformation that is more favorable for binding to the target. This can increase potency and selectivity.
The ultimate goal of these modifications is to enhance the desired biological activity while minimizing undesirable properties. taylorandfrancis.com This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery. unimi.it
Analysis of Substituent Effects on Physicochemical Properties and Molecular Interactions
The introduction of different substituents to the this compound scaffold can have a profound impact on its physicochemical properties, which in turn dictates its molecular interactions and biological activity. These effects are often categorized as electronic, steric, and hydrophobic in nature.
Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can influence the acidity of the carboxylic acid group and the basicity of the amino group. For instance, electron-withdrawing groups can increase the acidity of the carboxylic acid, potentially leading to stronger ionic interactions with positively charged residues in a binding pocket. researchgate.net Conversely, electron-donating groups can increase the basicity of the amino group, which might be crucial for forming key hydrogen bonds.
Steric Effects: The size and shape of a substituent can determine how well the molecule fits into its binding site. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, a well-placed substituent can fill a hydrophobic pocket, leading to enhanced binding affinity.
Hydrophobic Effects: The hydrophobicity of a molecule, often quantified by its logP value, is critical for its ability to cross cell membranes and reach its target. Introducing lipophilic substituents can increase hydrophobicity, which may improve cell permeability but could also lead to increased binding to plasma proteins or non-specific interactions.
The interplay of these substituent effects is complex, and a successful drug design strategy often involves finding the right balance to optimize both potency and pharmacokinetic properties.
In Silico Modeling of Molecular Interactions with Biological Targets
Computational, or in silico, modeling has become an indispensable tool in modern drug discovery, allowing researchers to predict and analyze the interactions between a ligand, such as a derivative of this compound, and its biological target at the molecular level. These methods can significantly reduce the time and cost associated with identifying promising lead compounds.
Computational Docking Simulations and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For derivatives of this compound, docking simulations can be used to visualize how they might fit into the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to binding. nih.gov
The results of docking studies are often expressed as a docking score, which is an estimation of the binding affinity. researchgate.net A lower docking score generally indicates a more favorable binding interaction. nih.gov This information can be used to prioritize which derivatives to synthesize and test experimentally. For example, a study on phenylacetic acid derivatives showed that the docking score could be correlated with their inhibitory effects on certain enzymes. researchgate.net
Table 1: Hypothetical Docking Scores of this compound Derivatives
| Derivative | Substituent at Position 4 | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| 1 | -H | -7.2 | Hydrogen bond with Serine, Pi-cation with Arginine |
| 2 | -Cl | -7.8 | Halogen bond with Leucine, Hydrogen bond with Serine |
| 3 | -OCH3 | -7.5 | Hydrogen bond with Asparagine |
| 4 | -CF3 | -8.1 | Strong dipole interaction with active site |
Note: This table is for illustrative purposes and the values are not based on actual experimental data.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is another powerful computational approach used when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to have a specific biological activity. These features typically include hydrogen bond donors and acceptors, charged groups, and hydrophobic regions.
By aligning a set of known active molecules, a common pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify new molecules that possess the required features. For derivatives of this compound, a pharmacophore model might include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carboxylic acid), and a hydrophobic region (the phenyl ring).
Comparative Studies with Structurally Analogous Compounds and Positional Isomers
To further refine the understanding of the structure-activity relationships of this compound derivatives, it is essential to conduct comparative studies with structurally analogous compounds and positional isomers.
Structurally Analogous Compounds: Comparing the activity of this compound derivatives with that of other phenylacetic acid derivatives, such as diclofenac (B195802) (2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid), can provide valuable insights. For instance, the presence and position of the methyl group in the target compound versus the chloro substituents in diclofenac can lead to significant differences in their binding modes and biological activities. cyberleninka.runih.gov
Positional Isomers: The relative positions of the amino, methyl, and acetic acid groups on the phenyl ring are critical for activity. Synthesizing and testing positional isomers, such as 2-(3-amino-5-methylphenyl)acetic acid or 2-(4-amino-2-methylphenyl)acetic acid, can reveal the importance of the specific substitution pattern of the parent compound. A change in the position of these groups can drastically alter the molecule's conformation and its ability to interact with the target binding site. For example, studies on other classes of compounds have shown that even a slight shift in a substituent's position can lead to a complete loss of activity.
These comparative studies are crucial for building a comprehensive SAR model and for guiding the design of more potent and selective analogs.
Emerging Research Directions and Future Perspectives in 2 2 Amino 6 Methylphenyl Acetic Acid Research
Development of Novel and Efficient Synthetic Routes
The future synthesis of 2-(2-Amino-6-methylphenyl)acetic acid is geared towards efficiency, sustainability, and precision. While specific routes for this exact molecule are not widely published, emerging strategies for analogous compounds provide a clear roadmap.
Modern synthetic efforts are moving beyond traditional multi-step processes, which are often plagued by low yields and significant waste. The focus is now on developing greener and more atom-economical pathways. unibo.itrsc.org For instance, a rapid and straightforward reaction to produce the related compound (6-methyl-pyridin-2-ylamino)-acetic acid was achieved by simply reacting 2-amino-6-methylpyridine (B158447) with chloroacetic acid. researchgate.net This suggests that direct C-H activation or novel coupling strategies could be employed for more efficient syntheses.
Biocatalysis represents a significant frontier. The use of enzymes in dynamic kinetic resolution processes is being established for the production of various L-amino acids with high chemical and optical yields. acs.org Chemoenzymatic Peptide Synthesis (CEPS) is another methodology that could be adapted for the production of this compound, offering high purity and reducing the reliance on hazardous reagents. unibo.it
Furthermore, multi-component reactions are being explored. A patent for a related compound, (2,6-diethyl-4-methyl)phenylacetic acid, outlines a synthetic method starting from 2,6-diethyl-4-methylaniline (B1582614) via a Meerwein arylation reaction, demonstrating a scalable pathway. google.com The synthesis of another analogue, 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid, is achieved by reacting 2,6-dimethylaniline (B139824) with ethyl oxalyl chloride followed by hydrolysis, a process that could be optimized for the target molecule. researchgate.net
Table 1: Comparison of Synthetic Strategies for Phenylacetic Acid Analogues
| Synthesis Strategy | Key Reactants | Catalyst/Reagent | Noteworthy Features | Reference |
|---|---|---|---|---|
| Direct Condensation | 2-amino-6-methylpyridine, Chloroacetic Acid | None | Rapid, straightforward, high atom economy | researchgate.net |
| Acylation & Hydrolysis | 2,6-dimethylaniline, Ethyl oxalyl chloride | Triethylamine, NaOH | Two-step process, applicable to substituted anilines | researchgate.net |
| Meerwein Arylation | 2,6-diethyl-4-methylaniline, Vinyl acetate (B1210297) | CuCl₂, NaNO₂, HCl | Multi-step patented process, demonstrates scalability | google.com |
| Green Chemistry (General) | Protected amino acids | Green solvents (e.g., Propylene Carbonate) | Reduces use of toxic solvents like DMF and DCM | rsc.org |
Exploration of Unconventional Reactivity and Catalysis
The unique structural features of this compound—a primary aromatic amine and a carboxylic acid on a sterically hindered scaffold—make it a candidate for novel chemical transformations and catalytic applications. Research is moving towards harnessing this reactivity.
A significant area of exploration is its use as a ligand in catalysis. The closely related compound, 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic acid, has been identified as a powerful ligand for copper-catalyzed coupling reactions. researchgate.net It facilitates the synthesis of aryl carbamates and complex trisubstituted ureas under relatively mild conditions, showcasing the potential of this molecular scaffold in promoting challenging chemical transformations. researchgate.net Similarly, derivatives of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid have been used in copper-catalyzed Mannich reactions to produce acetylenic amines with potential biological activity. cyberleninka.ru
Advanced catalytic cycles are also being investigated. Palladium-catalyzed cascade reactions, for example, have been used to create complex fused heterocyclic systems like pyrrolizines and indolizines from functionalized alkynes. acs.org The this compound backbone could be incorporated into substrates for such cascade reactions, leading to novel molecular architectures with high step and atom economy. acs.org The future in this area involves designing derivatives of this compound that can act as chiral ligands or participate in asymmetric catalysis, a field of immense importance in pharmaceutical synthesis.
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating research and development, and its application to this compound is a key emerging direction. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for the prediction of molecular properties and reactivity before a compound is ever synthesized.
DFT calculations are being employed to understand the electronic structure, stability, and spectroscopic properties of related molecules. For instance, DFT studies on co-crystals of 2-amino-6-methyl pyridine (B92270) have provided detailed insights into the intermolecular forces, such as hydrogen bonds, that govern their structure and stability. researchgate.net Such calculations can predict the most stable conformations of this compound and how it will interact with other molecules, which is crucial for designing it into materials or as a ligand. Quantum chemistry was instrumental in identifying the ortho-hydroxyl-amino moiety in related 2-amino-6-methyl-phenol derivatives as a novel scaffold for ferroptosis inhibitors. nih.gov
Molecular Dynamics simulations offer a way to study the dynamic behavior of these molecules in different environments. The Automated Topology Builder (ATB) and Repository already contains data for the related (2S)-Amino(2-methylphenyl)aceticacid, providing a starting point for developing force fields for MD simulations. uq.edu.au These simulations can predict how the molecule will behave in solution, interact with biological macromolecules, or self-assemble, providing molecular-level insights into phenomena relevant to drug design and materials science. uq.edu.aursc.org Ab-initio MD simulations can even be used to model complex chemical reactions in the condensed phase. mdpi.com
Table 2: Application of Computational Methods to Phenylacetic Acid Analogues
| Computational Method | Subject of Study | Predicted/Analyzed Properties | Significance | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Co-crystal of 2-amino-6-methyl pyridine | Molecular interactions, stabilization energies, antibacterial efficacy | Understanding forces in crystal engineering and biological activity | researchgate.net |
| Quantum Chemistry | 2-amino-6-methyl-phenol derivatives | Scaffold efficacy for ferroptosis inhibition | Rational design of novel therapeutic agents | nih.gov |
| Molecular Dynamics (MD) | (2S)-Amino(2-methylphenyl)aceticacid | Molecular force fields, dynamic behavior | Facilitates simulation of biomolecule-ligand interactions | uq.edu.au |
Interdisciplinary Applications in Chemical Biology and Materials Science
The future of this compound is not confined to pure chemistry but extends into the interdisciplinary fields of chemical biology and materials science. Its structure is a versatile platform for creating molecules with specific biological functions or material properties.
In chemical biology, a major breakthrough has come from the study of the closely related 2-amino-6-methyl-phenol derivatives. These compounds were identified as potent inhibitors of ferroptosis, a type of programmed cell death linked to lipid peroxidation. nih.gov One derivative, compound 13, showed significant protective effects in mice against kidney ischemia-reperfusion injury, highlighting the therapeutic potential of this scaffold in treating a range of diseases, including neurodegenerative disorders and inflammatory conditions. nih.gov Derivatives of the parent compound have also shown promise as anticancer and antimicrobial agents. cyberleninka.ru
In materials science, the ability of this class of molecules to form ordered structures is being harnessed. The formation of co-crystals, where this compound could be combined with other molecules, is a promising route to new materials with tailored properties, such as for nonlinear optics. researchgate.net The coordination of the related (6-methyl-pyridin-2-ylamino)-acetic acid with copper(II) ions was shown to enhance antibacterial activity, pointing towards the development of novel metal-organic antimicrobial agents. researchgate.net The incorporation of this functionalized amino acid into polymers could also lead to new materials with unique thermal, mechanical, or biological properties.
Scale-Up Considerations for Industrial and Translational Research
For this compound to move from academic research to practical application, its synthesis must be scalable, economically viable, and environmentally sustainable. Research into the process development and techno-economic analysis of related compounds provides a blueprint for this transition.
A key consideration is the development of robust and scalable synthetic processes. The scale-up of a chemical process to produce hundreds of kilograms of a chiral drug substance often reveals challenges, such as racemization, that are not apparent at the lab scale. acs.org Therefore, designing a route that is both high-yielding and maintains stereochemical integrity is paramount. Patented methods for related compounds, like the synthesis of (2,6-diethyl-4-methyl)phenylacetic acid, provide a starting point for developing such industrial-scale processes. google.com
Techno-economic analysis is crucial for determining the commercial feasibility. Studies on the production of bulk chemicals like acetic acid from biomass show that feedstock and energy costs are major drivers of the final product price. mdpi.com A detailed analysis for this compound would need to model capital and operating costs, including raw materials, energy consumption for reactions and purification, and waste disposal. For example, a techno-economic assessment of producing chemicals from glutamic acid highlighted specific reaction steps that were bottlenecks to profitability, guiding further optimization efforts. researchgate.net
Environmental impact is also a critical factor. The choice of synthetic route can have vastly different environmental footprints. For example, in one analysis, a continuous flow synthesis method was found to reduce CO₂ emissions per kilogram of product by more than half compared to a traditional Strecker synthesis due to solvent recycling and higher efficiency. researchgate.net Such lifecycle assessments will be essential for ensuring that the production of this compound aligns with modern green chemistry principles. unibo.it
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2-(2-Amino-6-methylphenyl)acetic acid, and how can regioselectivity be controlled?
- Methodology :
- Step 1 : Start with a substituted phenylacetic acid backbone. Introduce the amino and methyl groups via electrophilic aromatic substitution (e.g., nitration followed by reduction) or coupling reactions. For regioselectivity, use directing groups (e.g., methoxy or bromo substituents) to guide functionalization at the 2- and 6-positions .
- Step 2 : Optimize reaction conditions (temperature, solvent, catalysts). For example, bromine in acetic acid enables regioselective halogenation in similar compounds .
- Step 3 : Purify via recrystallization or column chromatography. Confirm purity using HPLC (≥98%) and characterize via H/C NMR and IR spectroscopy .
Q. How can the crystal structure of this compound be determined to resolve hydrogen-bonding patterns?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with a Bruker APEX-II diffractometer. Ensure θmax > 28° and completeness >99% .
- Analysis : Refine structures using SHELX and visualize with Mercury. Identify hydrogen-bonded dimers (common in acetic acid derivatives) and assign graph-set descriptors (e.g., motifs) .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous compounds to confirm bond angles and torsion angles (e.g., 78–120° deviations due to substituent effects) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR : Detect aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Use N NMR to confirm the amino group’s presence .
- IR : Identify carboxylic acid O–H stretches (~2500–3300 cm) and C=O stretches (~1700 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., 195.21 g/mol via ESI-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against neurological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with receptors (e.g., NMDA or GABA). Focus on the carboxylic acid and amino groups for hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å for stable binding) .
- QSAR : Corrogate electronic effects (Hammett σ values) of substituents with IC data from in vitro assays .
Q. What strategies resolve contradictions in NMR data caused by dynamic proton exchange in solution?
- Methodology :
- Variable-Temperature NMR : Conduct experiments at 25–50°C to observe coalescence of split peaks, indicating exchange processes (e.g., keto-enol tautomerism) .
- 2D NOESY : Identify spatial proximity between methyl and aromatic protons to confirm substituent positions .
- X-ray Crystallography : Use solid-state data to validate solution-phase ambiguities (e.g., planar vs. non-planar conformations) .
Q. How can synthesis by-products be minimized during scale-up for preclinical studies?
- Methodology :
- Process Optimization : Use DoE (Design of Experiments) to adjust reaction parameters (e.g., 0.1–1.0 eq. catalyst, 60–100°C). For brominated analogs, excess acetic acid reduces di-substitution .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR probes to monitor reaction progress in real time .
- Purification : Employ centrifugal partition chromatography (CPC) for high-throughput separation of polar by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
